molecular formula C21H30O2 B1670224 DELTA8-Tetrahydrocannabinol CAS No. 5957-75-5

DELTA8-Tetrahydrocannabinol

Cat. No.: B1670224
CAS No.: 5957-75-5
M. Wt: 314.5 g/mol
InChI Key: HCAWPGARWVBULJ-SJORKVTESA-N
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Description

Delta 8-Tetrahydrocannabinol is a naturally occurring cannabinoid found in the Cannabis plant. It is an isomer of Delta 9-Tetrahydrocannabinol, the primary psychoactive component in cannabis. Delta 8-Tetrahydrocannabinol is known for its milder psychoactive effects compared to Delta 9-Tetrahydrocannabinol, making it an attractive option for those seeking the benefits of cannabinoids without the intense high .

Scientific Research Applications

Delta 8-Tetrahydrocannabinol has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Delta-8-Tetrahydrocannabinol (Delta8-THC) primarily interacts with the endocannabinoid system (ECS), specifically the CB1 and CB2 receptors . These receptors are found in various regions of the brain and play a crucial role in maintaining homeostasis in the body .

Mode of Action

Delta8-THC is a partial agonist of CB1 and CB2 cannabinoid receptors .

Biochemical Pathways

The exact biochemical pathways affected by Delta8-THC are still under investigation. It is known that the compound interacts with the endocannabinoid system, which plays a role in a wide range of physiological processes, including mood regulation, pain sensation, and appetite .

Pharmacokinetics

It is known that delta8-thc exhibits a lower affinity for cb1 and cb2 receptors compared to delta9-thc, which may impact its bioavailability .

Result of Action

Research suggests that Delta8-THC may possess antiemetic (anti-nausea), anxiolytic (anti-anxiety), analgesic (pain-relieving), and neuroprotective properties . These effects make it a potential candidate for therapeutic applications, particularly in the management of nausea and vomiting, anxiety disorders, pain, and neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of Delta8-THC can be influenced by various environmental factors. For instance, the production process of converting cannabidiol extracted from hemp to Delta8-THC involves the use of chemical reagents, which can contaminate the product . Moreover, the safety profile of regular, long-term Delta8-THC consumption is currently unknown .

Safety and Hazards

Δ8-THC products have not been evaluated or approved by the FDA for safe use and may be marketed in ways that put the public health at risk . The FDA has received adverse event reports involving Δ8-THC-containing products . Adverse events included, but were not limited to: hallucinations, vomiting, tremor, anxiety, dizziness, confusion, and loss of consciousness .

Biochemical Analysis

Biochemical Properties

DELTA8-Tetrahydrocannabinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta 8-Tetrahydrocannabinol can be synthesized from cannabidiol, a non-psychoactive cannabinoid found in hemp. The process involves dissolving cannabidiol in a non-polar organic solvent, adding an acid to the mixture, and stirring. Different solvent-acid combinations can yield varying results .

Industrial Production Methods: The industrial production of Delta 8-Tetrahydrocannabinol typically involves the conversion of cannabidiol extracted from hemp. This process is favored due to the low natural occurrence of Delta 8-Tetrahydrocannabinol in cannabis plants .

Chemical Reactions Analysis

Types of Reactions: Delta 8-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 11-hydroxy-Delta 8-Tetrahydrocannabinol and other derivatives that may have varying degrees of psychoactive effects .

Comparison with Similar Compounds

    Delta 9-Tetrahydrocannabinol: The primary psychoactive component in cannabis, known for its potent effects.

    Cannabidiol: A non-psychoactive cannabinoid with various therapeutic applications.

    Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta 9-Tetrahydrocannabinol.

Uniqueness: Delta 8-Tetrahydrocannabinol is unique due to its milder psychoactive effects and better stability compared to Delta 9-Tetrahydrocannabinol. This makes it a preferable option for those seeking the benefits of cannabinoids without the intense high .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for DELTA8-Tetrahydrocannabinol involves the conversion of cannabidiol (CBD) to Delta-8-THC through a series of chemical reactions.", "Starting Materials": [ "Cannabidiol (CBD)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Ethanol (CH3CH2OH)", "Hexane (C6H14)" ], "Reaction": [ "CBD is dissolved in anhydrous methanol.", "HCl gas is bubbled through the solution to form CBD hydrochloride.", "The CBD hydrochloride is then dissolved in anhydrous ethanol.", "NaBH4 is added to the solution to reduce the CBD to Delta-8-THC.", "The resulting mixture is then heated under reflux with acetic acid to remove any remaining methanol and ethanol.", "The mixture is then cooled and extracted with hexane to isolate the Delta-8-THC.", "The Delta-8-THC is then purified through chromatography to obtain the final product." ] }

CAS No.

5957-75-5

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1

InChI Key

HCAWPGARWVBULJ-SJORKVTESA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

delta-8-Tetrahydrocannabinol;  delta(sup 8)-Thc;  delta-(sup8)-THC;  delta8-THC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Δ⁸-THC interact with the endocannabinoid system?

A1: Δ⁸-THC binds to cannabinoid receptors, primarily CB1 receptors located in the central nervous system and CB2 receptors found mainly in the periphery. [, ] This interaction triggers a cascade of downstream effects, influencing various physiological processes. [, ]

Q2: What are the known downstream effects of Δ⁸-THC binding to cannabinoid receptors?

A2: Δ⁸-THC exhibits agonist activity at cannabinoid receptors, meaning it activates them. [, ] While the exact mechanisms are still being investigated, research suggests Δ⁸-THC influences pain perception, body temperature regulation, and motor function. [, ]

Q3: What is the molecular formula and weight of Δ⁸-THC?

A3: The molecular formula of Δ⁸-THC is C₂₁H₃₀O₂, and its molecular weight is 314.46 g/mol. []

Q4: Are there any specific spectroscopic data available for Δ⁸-THC characterization?

A4: Yes, researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize Δ⁸-THC and its metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy assists in determining structural features and conformations. []

Q5: Have computational methods been employed in Δ⁸-THC research?

A5: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to Δ⁸-THC analogues. [] These computational approaches help researchers understand the relationship between a molecule's structure and its biological activity.

Q6: How does modifying the side chain of Δ⁸-THC affect its activity?

A6: Studies on Δ⁸-THC analogues reveal that altering the length and substituents on the C3 side chain significantly impacts binding affinity to CB1 and CB2 receptors and, consequently, in vivo potency. [, ] For example, introducing bulky bornyl substituents at the C3 position influences receptor subtype selectivity. []

Q7: Are there specific structural modifications that increase Δ⁸-THC potency?

A7: Yes, incorporating a cyano group or an amide substituent in the side chain of a Δ⁸-THC analogue, specifically 1',1'-dimethyl-Δ⁸-THC, has been shown to enhance potency. [] This highlights the importance of specific functional groups in influencing cannabinoid activity.

Q8: Do structural changes impact Δ⁸-THC's interaction with the CB1 receptor?

A8: Absolutely. Research on 1',1'-dimethylalkyl-Δ⁸-THC analogues indicates that side chain length is crucial for optimal interaction with the CB1 receptor. [] There seems to be an ideal length that allows the side chain to loop back near the phenolic ring of the molecule, maximizing binding affinity.

Q9: What is known about the stability of Δ⁸-THC in acidic solutions?

A9: Research shows that Δ⁸-THC undergoes a biphasic degradation process in acidic solutions. [] This degradation leads to the formation of various compounds, including cannabinol, cannabidiol, and other breakdown products.

Q10: What is the metabolic pathway of Δ⁸-THC in the body?

A10: Δ⁸-THC is metabolized in the liver, similar to Δ⁹-THC. [] One identified metabolite is 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (11-nor-Δ⁸-THC-9-COOH). []

Q11: How is Δ⁸-THC distributed in the body after administration?

A11: While research on the specific distribution pattern of Δ⁸-THC is limited, studies using radioactively labeled Δ⁸-THC in marmosets showed accumulation in brain regions associated with motor function, auditory and visual pathways, and other specific structures. []

Q12: Has Δ⁸-THC demonstrated any antitumor activity in research?

A12: Yes, in vivo studies using mice models have shown that Δ⁸-THC can retard the growth of Lewis lung adenocarcinoma. [] The cannabinoid also increased the mean survival time of mice with this specific type of tumor.

Q13: How does Δ⁸-THC affect DNA synthesis in cancer cells?

A13: In vitro experiments using isolated Lewis lung cells demonstrated that Δ⁸-THC could dose-dependently inhibit DNA synthesis. [, ] This effect suggests a potential mechanism for the cannabinoid's antitumor activity.

Q14: Does Δ⁸-THC impact pain perception in animal models?

A14: Research in rats has shown that Δ⁸-THC possesses analgesic properties. [, ] Both acute and chronic administration of the cannabinoid led to a reduction in pain sensitivity, highlighting its potential for pain management.

Q15: What are the known acute effects of Δ⁸-THC on heart rate in rats?

A15: Studies show that Δ⁸-THC can induce a dose-dependent decrease in heart rate (negative chronotropic effect) in rats. [] This effect highlights the potential cardiovascular influence of the cannabinoid.

Q16: Can Δ⁸-THC be administered topically?

A16: Research indicates that Δ⁸-THC can permeate human skin. [] This finding suggests potential for topical formulations of the cannabinoid, although further investigation is needed to determine efficacy and optimal delivery methods.

Q17: What analytical techniques are commonly used to study Δ⁸-THC?

A17: Researchers frequently employ gas chromatography, often coupled with mass spectrometry (GC-MS), to identify and quantify Δ⁸-THC and its metabolites in biological samples. [, ] This technique allows for sensitive and specific detection of the cannabinoid.

Q18: What methods are used to quantify Δ⁸-THC and its metabolites in plasma?

A18: Liquid chromatography-mass spectrometry (LC-MS) coupled with a simple liquid-liquid extraction technique has been used to determine Δ⁸-THC and 11-nor-Δ⁸-THC-9-COOH concentrations in guinea pig plasma. []

Q19: Has a water-soluble form of Δ⁸-THC been synthesized?

A19: Yes, researchers have successfully synthesized a water-soluble phosphate ester of Δ⁸-THC. [, ] This development is significant as it could potentially improve the bioavailability and delivery of the cannabinoid for therapeutic applications.

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